molecular formula C12H17BO3 B1353777 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 213596-33-9

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B1353777
CAS RN: 213596-33-9
M. Wt: 220.07 g/mol
InChI Key: JTJMYIZHNJBNRY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, otherwise known as 2-MPDD, is a boron-containing compound that has been widely studied in scientific research due to its unique properties. It is a stable, non-toxic, and highly water-soluble compound that can be used for various applications in the laboratory.

Scientific Research Applications

Synthesis and Structural Analysis

  • Chiral Isocyanomethylphosphonate Synthons : The compound has been utilized in the synthesis of cis- and trans-2-(isocyanomethyl)-5,5-dimethyl-2-oxo-4-phenyl-1,3,2-dioxaphosphorinane, a chiral isocyanomethylphosphonate synthon. This process involves the preparation of 2-methoxy-1,3,2-dioxaphosphorinanes and their conversion in an Arbuzov-type reaction (Weener et al., 1998).

  • Suzuki Cross-Coupling Reaction : It is used in the Suzuki cross-coupling reaction of sterically hindered aryl boronates with 3-iodo-4-methoxybenzoic acid methylester. Optimization of this process has been reported to achieve biaryls in good yield (Chaumeil, Signorella, & Drian, 2000).

Catalytic and Reaction Studies

  • Nickel Precatalysts for Cross-Coupling : This compound has been involved in studies demonstrating air-stable Ni(II)X(Aryl)(PCy3)2 σ-complexes as precatalysts for quantitative cross-coupling reactions at room temperature, showcasing its role in facilitating efficient catalytic processes (Jezorek et al., 2014).

  • Hydrocarbon Rearrangement Ions : Mass spectral studies on derivatives of 1,3,2-dioxaborinane, including this compound, have shown electron impact-induced rearrangement to form hydrocarbon ions. This highlights its utility in understanding reaction mechanisms and ion formation (Brindley & Davis, 1971).

Conformational and Structural Properties

  • Conformational Studies : Spectroscopic studies have been conducted on 1,3,2-dioxaphosphorinanes, including derivatives similar to this compound, to understand their conformation in liquid states and solutions. These studies aid in comprehending the molecular structure and behavior of such compounds (Shakirov, Shagidullin, & Arshinova, 1990).

  • and interactions of these molecules, highlighting the significance of these structures in chemical research (Emsley et al., 1989).

Applications in Organic Synthesis

  • Synthesis of Organic Compounds : Research has demonstrated the use of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in the synthesis of various organic compounds, including its reaction with acetonitrile to yield different forms of oxazines. This showcases its versatility in organic synthesis (Kuznetsov, Alekseeya, & Gren, 1996).

  • Derivative Synthesis and Mesomorphic Properties : The synthesis of cyano derivatives of related dioxaborinanes and their low nematic-isotropic transition temperatures suggest potential applications in liquid-crystalline mixtures for electrooptic display devices (Bezborodov & Lapanik, 1991).

Potential in Medical Research

  • Biological Activities of Optical Isomers : Studies on optical isomers of compounds incorporating 1,3,2-dioxaborinane groups, such as NIP-101, have been conducted to explore their calcium-antagonistic and hypotensive activities. This research provides insights into the potential medical applications of these compounds (Sakoda, Kamikawaji, & Seto, 1992).

Additional Chemical Applications

  • Organophosphorus Compounds Synthesis : The reaction of related 1,3,2-dioxaphosphorinane compounds with dihydric alcohols offers a new route to synthesize organophosphorus compounds, demonstrating the broad applicability of these structures in chemical synthesis (Shabana, Osman, & Atrees, 1993).

properties

IUPAC Name

2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-4-6-11(14-3)7-5-10/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJMYIZHNJBNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449275
Record name 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

213596-33-9
Record name 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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